[(2-Fluorophenyl)methyl](3-methoxypropyl)amine
Description
(2-Fluorophenyl)methylamine is a secondary amine featuring a 2-fluorobenzyl group and a 3-methoxypropyl substituent. Its molecular formula is C₁₁H₁₅FNO (molecular weight: 199.24 g/mol). The compound combines the electronic effects of fluorine (electron-withdrawing) and the methoxy group (electron-donating), which influence its physicochemical and biological properties.
- Reductive amination: Reacting 2-fluorobenzaldehyde with 3-methoxypropylamine under hydrogenation conditions .
- Alkylation: Coupling 2-fluorobenzyl bromide with 3-methoxypropylamine using a base like K₂CO₃ in DMF .
Fluorinated aromatic amines are often explored in drug discovery due to enhanced metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUESHJGOLJDMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
(2-Fluorophenyl)methylamine is used in various fields of scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities |
|---|---|---|---|---|
| (3,4-Dimethylphenyl)methylamine | 3,4-Dimethylbenzyl | C₁₃H₂₁NO | 207.31 | Higher lipophilicity (logP ~2.8) due to methyl groups; potential CNS activity |
| (3-Methoxypropyl)(pyridin-2-ylmethyl)amine | Pyridin-2-ylmethyl | C₁₀H₁₆N₂O | 180.25 | Basic nitrogen enhances solubility; explored as a ligand in coordination chemistry |
| (2-Chlorophenyl)methylamine | 2-Chlorobenzyl | C₁₁H₁₅ClNO | 215.70 | Chlorine’s larger size may sterically hinder receptor binding compared to fluorine |
Key Findings :
Variations in the Alkyl Chain
| Compound Name | Alkyl Chain | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities |
|---|---|---|---|---|
| (Cyclohex-3-en-1-yl)methyl(3-methoxypropyl)amine | Cyclohexenylmethyl | C₁₁H₂₁NO | 183.29 | Flexible cyclohexenyl group may enhance conformational diversity in drug-receptor interactions |
| Methyl(3-phenoxypropyl)amine | Phenoxypropyl | C₁₀H₁₅NO | 165.23 | Phenoxy group increases rigidity; used as a precursor in antidepressant synthesis |
| (2-Fluorophenyl)methylamine | Hydroxy-isopropoxypropyl | C₁₄H₂₁FNO₂ | 270.33 | Hydroxy group improves solubility; tested in high-throughput screening for kinase inhibition |
Key Findings :
Pharmacological Profile Comparison
| Compound Name | Biological Activity | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| (2-Fluorophenyl)methylamine | Anticancer (in vitro) | 12.4 (MCF-7) | |
| N-[2-Phenyl-1-(2-trifluoromethylphenyl)ethyl]n-propylamine | Dopamine receptor modulation | 0.8 (D2 receptor) | |
| (3-Methoxypropyl)(pyridin-2-ylmethyl)amine | Antibacterial (E. coli) | 25.0 |
Key Findings :
Biological Activity
(2-Fluorophenyl)methylamine is an organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a fluorinated phenyl group linked to a propylamine with a methoxy substituent, which may influence its pharmacological properties. The chemical structure is represented by the molecular formula C12H16FNO2 and a molecular weight of approximately 225.26 g/mol.
The biological activity of (2-Fluorophenyl)methylamine is hypothesized to stem from its interactions with neurotransmitter receptors and enzymes involved in metabolic processes. The fluorine atom in the phenyl ring enhances lipophilicity, potentially affecting the compound's ability to cross biological membranes and interact with target proteins. The methoxy group may also facilitate hydrogen bonding interactions, further influencing its biological effects.
Biological Activities
Research indicates that compounds similar to (2-Fluorophenyl)methylamine may exhibit various pharmacological effects, including:
- Antidepressant Effects : Preliminary studies suggest potential interactions with serotonin and norepinephrine transporters, which are critical in mood regulation.
- Anxiolytic Properties : Similar compounds have shown promise in reducing anxiety-like behaviors in animal models.
- Anticancer Activity : Structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapeutics.
Case Studies and Research Findings
A review of existing literature reveals several studies that explore the biological activity of related compounds:
- Antitumor Activity : A series of fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized and tested for their activity against human breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cell lines. Compounds exhibited low micromolar GI50 values, highlighting their potential as anticancer agents .
- Neurotransmitter Interaction Studies : Research has indicated that compounds with similar structures can modulate neurotransmitter systems, suggesting that (2-Fluorophenyl)methylamine could similarly affect neurotransmitter dynamics, potentially leading to antidepressant or anxiolytic effects.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of (2-Fluorophenyl)methylamine compared to related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| (2-Fluorophenyl)methylamine | C12H16FNO2 | Fluorinated phenyl group, methoxy propyl amine | Potential antidepressant, anxiolytic |
| [(2-Chlorophenyl)methyl]amine | C12H16ClNO2 | Chlorine instead of fluorine | Variable receptor interactions |
| [(4-Fluorophenyl)methyl]amine | C12H16FNO2 | Fluorine on para position | Different pharmacological profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
